Cas no 614732-03-5 (5-Chloro-2-oxo-1,2-dihydro-3-pyridinecarbaldehyde)
5-Chloro-2-oxo-1,2-dihydro-3-pyridinecarbaldehyde Chemical and Physical Properties
Names and Identifiers
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- 5-Chloro-2-oxo-1,2-dihydro-3-pyridinecarbaldehyde
- 5-chloro-2-oxo-1H-pyridine-3-carbaldehyde
- 5-CHLORO-2-HYDROXYNICOTINALDEHYDE
- CTQHRVWXTUEGTC-UHFFFAOYSA-N
- MFCD09972232
- PZA73203
- AB70935
- EN300-267483
- 5-Chloro-2-oxo-1,2-dihydropyridine-3-carbaldehyde
- 614732-03-5
- AKOS005072088
- SCHEMBL1476100
- CB-0729
- DB-155165
- 5-chloro-2-hydroxy-pyridine-3-carbaldehyde
- CS-0243715
- Z1198267040
- AT24459
-
- MDL: MFCD09972232
- Inchi: 1S/C6H4ClNO2/c7-5-1-4(3-9)6(10)8-2-5/h1-3H,(H,8,10)
- InChI Key: CTQHRVWXTUEGTC-UHFFFAOYSA-N
- SMILES: ClC1=CNC(C(C=O)=C1)=O
Computed Properties
- Exact Mass: 156.9930561Da
- Monoisotopic Mass: 156.9930561Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 10
- Rotatable Bond Count: 1
- Complexity: 242
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.2
- Topological Polar Surface Area: 46.2Ų
Experimental Properties
- Melting Point: 263-265°
5-Chloro-2-oxo-1,2-dihydro-3-pyridinecarbaldehyde Pricemore >>
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| Alichem | A024000008-250mg |
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| TRC | C030910-50mg |
5-Chloro-2-oxo-1,2-dihydro-3-pyridinecarbaldehyde |
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| TRC | C030910-100mg |
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| Matrix Scientific | 046563-500mg |
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614732-03-5 | >95% | 500mg |
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| Matrix Scientific | 046563-1g |
5-Chloro-2-oxo-1,2-dihydro-3-pyridinecarbaldehyde, >95% |
614732-03-5 | >95% | 1g |
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| Apollo Scientific | OR33568-1g |
5-Chloro-2-oxo-1,2-dihydropyridine-3-carbaldehyde |
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| Chemenu | CM309709-1g |
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614732-03-5 | 95% | 1g |
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5-Chloro-2-oxo-1,2-dihydro-3-pyridinecarbaldehyde Suppliers
5-Chloro-2-oxo-1,2-dihydro-3-pyridinecarbaldehyde Related Literature
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Thi Thu Tram Nguyen,Thanh Binh Nguyen Org. Biomol. Chem., 2021,19, 6015-6020
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Denis V. Korchagin,Elena A. Yureva,Alexander V. Akimov,Eugenii Ya. Misochko,Gennady V. Shilov,Artem D. Talantsev,Roman B. Morgunov,Alexander A. Shakin,Sergey M. Aldoshin,Boris S. Tsukerblat Dalton Trans., 2017,46, 7540-7548
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Partha Laskar,Christine Dufès Nanoscale Adv., 2021,3, 6007-6026
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Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
Additional information on 5-Chloro-2-oxo-1,2-dihydro-3-pyridinecarbaldehyde
Professional Introduction to 5-Chloro-2-oxo-1,2-dihydro-3-pyridinecarbaldehyde (CAS No. 614732-03-5)
5-Chloro-2-oxo-1,2-dihydro-3-pyridinecarbaldehyde, a compound with the chemical formula C₆H₃ClNO₂, is a significant intermediate in the field of pharmaceutical and agrochemical research. This compound is characterized by its chloro and carbaldehyde functional groups, which make it a versatile building block for synthesizing more complex molecules. Its unique structural properties have garnered attention in recent years due to its potential applications in drug discovery and material science.
The CAS No. 614732-03-5 of this compound ensures its identification and differentiation from other chemical entities in databases and literature. This standardized numbering system is crucial for researchers to locate and reference specific chemical substances accurately. The compound’s molecular structure, featuring a pyridine ring with an aldehyde group at the third position and a chloro substituent at the fifth position, contributes to its reactivity and utility in organic synthesis.
In recent years, there has been growing interest in the development of novel heterocyclic compounds for their pharmaceutical applications. The 5-Chloro-2-oxo-1,2-dihydro-3-pyridinecarbaldehyde has emerged as a valuable precursor in the synthesis of various bioactive molecules. Its ability to undergo diverse chemical transformations, such as condensation reactions with amino acids or nucleophiles, makes it a preferred choice for medicinal chemists exploring new drug candidates.
One of the most compelling aspects of this compound is its role in the synthesis of kinase inhibitors, which are widely used in the treatment of cancer and inflammatory diseases. The chloro group on the pyridine ring can participate in metal-catalyzed cross-coupling reactions, allowing for the introduction of aryl or heteroaryl groups at specific positions. This flexibility enables the creation of highly specific inhibitors that target particular enzymatic pathways.
Recent studies have demonstrated the efficacy of derivatives of 5-Chloro-2-oxo-1,2-dihydro-3-pyridinecarbaldehyde in inhibiting the activity of Janus kinases (JAKs), which play a crucial role in signal transduction pathways involved in immune responses. For instance, modifications to the aldehyde group can yield Schiff bases or imines that exhibit potent JAK inhibition. These findings highlight the compound’s potential as a scaffold for developing novel immunomodulatory agents.
The agrochemical industry has also explored the applications of this compound. Its structural features make it suitable for synthesizing herbicides and fungicides that target specific metabolic pathways in plants. By incorporating different substituents into the pyridine ring or extending the molecular framework, researchers can tailor the biological activity to meet specific agricultural needs.
Advances in computational chemistry have further enhanced the understanding of how 5-Chloro-2-oxo-1,2-dihydro-3-pyridinecarbaldehyde interacts with biological targets. Molecular docking simulations have been employed to predict binding affinities and identify optimal positions for functionalization. These computational approaches complement experimental efforts by providing insights into structure-activity relationships, thereby accelerating the drug discovery process.
The synthesis of this compound typically involves multi-step organic reactions starting from readily available precursors. Common methods include chlorination of pyridine derivatives followed by oxidation and formylation steps to introduce the aldehyde functionality. Optimizing these synthetic routes is essential for achieving high yields and purity, which are critical for pharmaceutical applications.
In conclusion, 5-Chloro-2-oxo-1,2-dihydro-3-pyridinecarbaldehyde (CAS No. 614732-03-5) represents a significant advancement in synthetic chemistry with broad implications for pharmaceutical and agrochemical research. Its unique structural features and reactivity make it a valuable tool for developing novel bioactive molecules. As research continues to uncover new applications, this compound is poised to play an increasingly important role in addressing global health and agricultural challenges.
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